N-Me-D-Leu-OMe.HCl
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Overview
Description
N-Me-D-Leu-OMe.HCl is a chemical compound with the molecular formula C8H17ClN2O3. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Me-D-Leu-OMe.HCl typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with methylamine to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Me-D-Leu-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or esters.
Scientific Research Applications
N-Me-D-Leu-OMe.HCl is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Me-D-Leu-OMe.HCl involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(2-aminoacetamido)pentanoate;hydrochloride
- Methyl 5-(methylamino)pentanoate;hydrochloride
Uniqueness
N-Me-D-Leu-OMe.HCl is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylamino group and ester functionality make it particularly versatile in various chemical reactions and research applications.
Properties
CAS No. |
130115-50-3 |
---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI Key |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC.Cl |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
Synonyms |
N-Me-D-Leu-OMe·HCl |
Origin of Product |
United States |
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